
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is an organic compound that contains a benzenamine group attached to a hexyl chain, which is further linked to a pyrimidinyl group via a thioether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Thioether Bond: The initial step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with a thiol compound to form the thioether linkage.
Attachment of the Hexyl Chain:
Formation of the Benzenamine Group: Finally, the benzenamine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group or the thioether linkage.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinyl group or thioether linkage.
Substitution: Halogenated or nitrated derivatives of the benzenamine group.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyrimidinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-
Uniqueness
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is unique due to its specific structural features, such as the thioether linkage and the presence of both benzenamine and pyrimidinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90094-34-1 |
|---|---|
Molekularformel |
C18H25N3S |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
N-[6-(4,6-dimethylpyrimidin-2-yl)sulfanylhexyl]aniline |
InChI |
InChI=1S/C18H25N3S/c1-15-14-16(2)21-18(20-15)22-13-9-4-3-8-12-19-17-10-6-5-7-11-17/h5-7,10-11,14,19H,3-4,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
PXJXGJSPSWHDSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCCCCCNC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
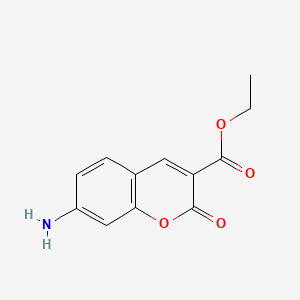
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
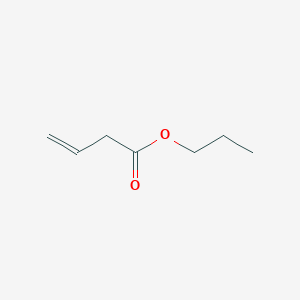
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
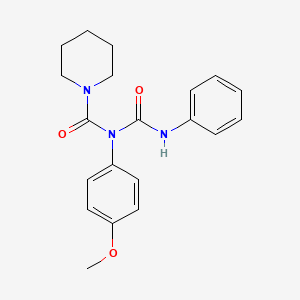
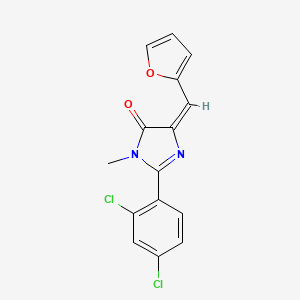
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
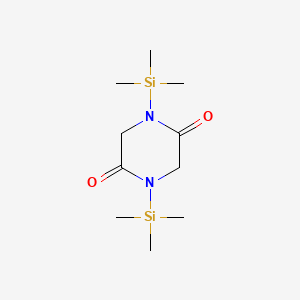
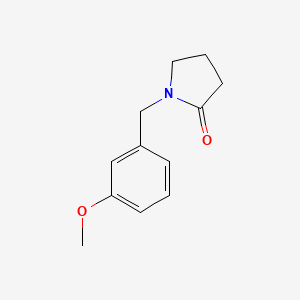
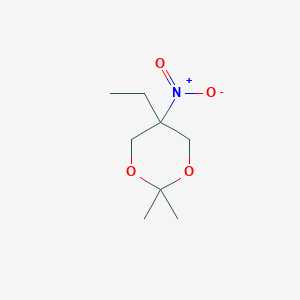
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
